![molecular formula C23H27N3O5 B2403890 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1171490-82-6](/img/structure/B2403890.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Recent research has focused on the antioxidant potential of related heterocyclic compounds. For instance, derivatives of coumarin substituted with heterocyclic compounds demonstrated significant antioxidant activities. These compounds were prepared in a dioxin-ethanol medium and characterized through various analytical methods. Their ability to scavenge free radicals was compared to standard antioxidants, with one derivative showing 80% DPPH radical scavenging activity at a concentration of 1000 μg/mL, indicating high antioxidant activities similar to vitamin C under the same conditions (Abd-Almonuim et al., 2020).
Synthetic and Structural Insights
Another aspect of research involves the synthesis and structural analysis of related polycyclic systems containing benzodiazepine and isoindolinone fragments. These studies provide insights into novel fused pentacyclic systems and their potential applications. The structures of these compounds were confirmed using X-ray diffraction, highlighting their importance in the development of new materials with potential pharmacological applications (Ukhin et al., 2011).
Catalytic Applications
Research into the gold-catalyzed cycloaddition reactions has also been a significant area of interest. Benzo[d]isoxazoles, for example, were found to act as novel nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, providing a concise and chemoselective access to polysubstituted compounds. These findings suggest potential applications in catalysis and synthetic chemistry, demonstrating the versatility of related heterocyclic compounds in facilitating complex reactions (Xu et al., 2018).
Drug Metabolism Studies
The metabolism of drugs, including vasopressin V2 receptor antagonists, has been explored through enantioselective synthesis studies. These studies focus on the synthesis of optical isomers of specific compounds and their metabolites via lipase-catalyzed transesterification. Such research offers valuable insights into drug metabolism and the development of more effective therapeutic agents (Matsubara et al., 2000).
Nonlinear Optical (NLO) Properties
The exploration of novel benzimidazole fused-1,4-oxazepines has shown promising results in the field of materials science, particularly regarding their nonlinear optical (NLO) properties. These compounds were synthesized and characterized using various techniques, including spectroscopic and X-ray diffraction studies. Computational analyses revealed that some of these compounds exhibit significant NLO properties, suggesting their potential use in optical and electronic applications (Almansour et al., 2016).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-14(2)11-26-17-9-15(5-7-18(17)29-12-23(3,4)21(26)27)24-22(28)25-16-6-8-19-20(10-16)31-13-30-19/h5-10,14H,11-13H2,1-4H3,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGWWFNUGUMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
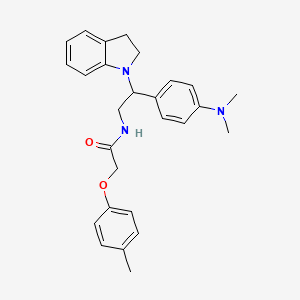

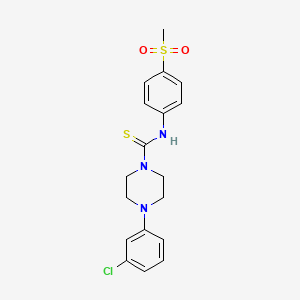
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)
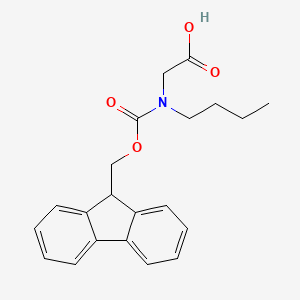
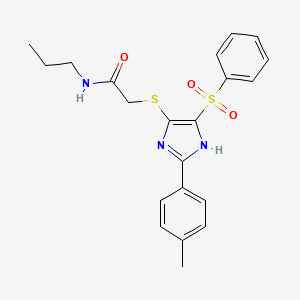
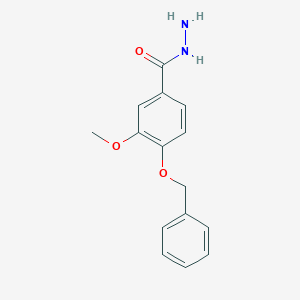
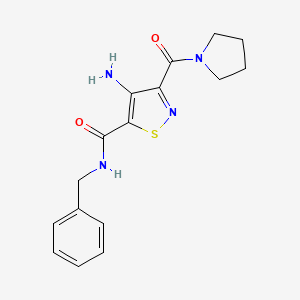
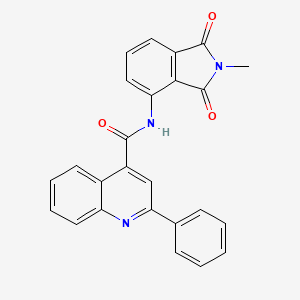
![N-(2-bromophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2403823.png)
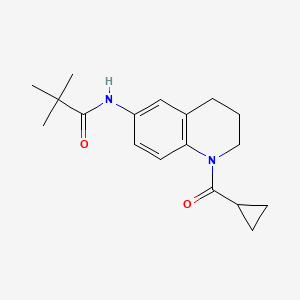

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
